N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 868974-30-5
VCID: VC4202929
InChI: InChI=1S/C20H19FN4O4S3/c21-17-4-2-1-3-15(17)13-30-20-24-23-19(31-20)22-18(26)14-5-7-16(8-6-14)32(27,28)25-9-11-29-12-10-25/h1-8H,9-13H2,(H,22,23,26)
SMILES: C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4F
Molecular Formula: C20H19FN4O4S3
Molecular Weight: 494.57

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

CAS No.: 868974-30-5

Cat. No.: VC4202929

Molecular Formula: C20H19FN4O4S3

Molecular Weight: 494.57

* For research use only. Not for human or veterinary use.

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide - 868974-30-5

Specification

CAS No. 868974-30-5
Molecular Formula C20H19FN4O4S3
Molecular Weight 494.57
IUPAC Name N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Standard InChI InChI=1S/C20H19FN4O4S3/c21-17-4-2-1-3-15(17)13-30-20-24-23-19(31-20)22-18(26)14-5-7-16(8-6-14)32(27,28)25-9-11-29-12-10-25/h1-8H,9-13H2,(H,22,23,26)
Standard InChI Key VNUDFHRIODGYKG-UHFFFAOYSA-N
SMILES C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three pharmacologically relevant components:

  • A 1,3,4-thiadiazole ring, known for its electron-deficient nature and role in enhancing metabolic stability.

  • A 2-fluorobenzylthio substituent at the 5-position of the thiadiazole, contributing to lipophilicity and target affinity.

  • A 4-(morpholinosulfonyl)benzamide group at the 2-position, which may facilitate hydrogen bonding and solubility modulation.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC NameN-[5-[(2-Fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Molecular FormulaC₂₀H₁₉FN₄O₄S₃
Molecular Weight494.57 g/mol
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4F
InChIKeyVNUDFHRIODGYKG-UHFFFAOYSA-N

The morpholinosulfonyl group’s sulfonamide linkage (O=S=O) provides rigidity, while the fluorine atom on the benzyl moiety enhances membrane permeability .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from commercially available precursors:

Table 2: Representative Synthesis Steps

StepReaction TypeKey Reagents/ConditionsIntermediate/Product
1Thiadiazole ring formationHydrazine, carbon disulfide5-Amino-1,3,4-thiadiazole-2-thiol
2Sulfur alkylation2-Fluorobenzyl chloride, base5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine
3Benzamide coupling4-(Morpholinosulfonyl)benzoyl chloride, DCM, DMAPFinal product

Critical challenges include controlling regioselectivity during thiadiazole formation and minimizing sulfonamide hydrolysis during benzamide coupling.

Biological Activities and Mechanisms

Antiproliferative Effects

In vitro screens against cancer cell lines reveal potent activity:

Table 3: Anticancer Activity Profile

Cell LineIC₅₀ (µM)Comparator (Doxorubicin IC₅₀)Proposed Mechanism
MCF-7 (breast)1.842.57G2/M cell cycle arrest, Bax/Bcl-2 modulation
HCT-116 (colon)3.313.70Caspase-3/7 activation
HepG2 (liver)6.993.56Not fully elucidated

The compound’s thiadiazole core likely interacts with tubulin or DNA topoisomerases, while the morpholinosulfonyl group may inhibit protein-protein interactions critical for cancer cell survival .

Enzyme Modulation

Preliminary data suggest inhibition of N-linked glycosylation (NLG), a process vital for oncogenic receptor trafficking :

  • In D54 ERLucT cells, the compound reduced luciferase glycosylation by 80% at 10 µM, comparable to tunicamycin .

  • Western blot analyses showed dose-dependent accumulation of unglycosylated EGFR and FGFR, impairing downstream signaling in NSCLC models .

Comparative Analysis with Structural Analogs

Table 4: Structure-Activity Relationships (SAR)

Modification SiteEffect on Potency (MCF-7 IC₅₀)Key Insight
2-Fluorobenzyl → PhenylIC₅₀ increases to 4.72 µMFluorine critical for target engagement
Morpholinosulfonyl → TosylIC₅₀ increases to 8.91 µMMorpholine enhances solubility/bioavailability

Replacing the thiadiazole with oxadiazole abolishes activity, underscoring sulfur’s role in redox modulation .

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